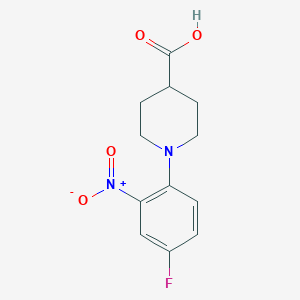

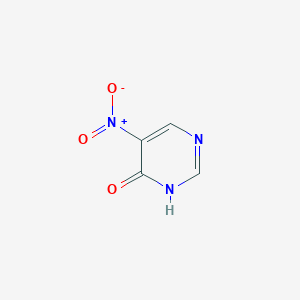

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid, also known as FNPPC, is an organic compound with a wide range of applications in scientific research. Its synthesis is relatively simple and its structure is highly versatile, making it a valuable tool for studying the structure and function of proteins and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibitor Development

This compound has been studied for its potential in developing Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. The research suggests that derivatives of this compound might be useful in treating cancer by inhibiting Aurora A kinase activity, highlighting the compound's relevance in medicinal chemistry for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Radiotracer Development for PET Imaging

Another application involves the synthesis of radiotracers for positron emission tomography (PET) imaging. The compound has been used as a precursor in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of using this compound in developing radiotracers for studying CB1 cannabinoid receptors in the brain. This highlights its utility in neurology and pharmacology research (†. R. Katoch-Rouse, A. Horti, 2003).

Spectroscopic and Theoretical Studies

The compound has also been a subject of spectroscopic and theoretical studies to understand its chemical properties better. For example, research into the hydrogen bonding and molecular structure of related piperidine compounds provides insights into their chemical behavior, which is crucial for developing new materials and understanding biological processes (M. Anioła et al., 2016).

Coordination Polymer Compounds

Additionally, related piperidine derivatives have been used in the synthesis of coordination polymer compounds, demonstrating the versatility of these compounds in material science. These materials have potential applications in catalysis, molecular recognition, and photoluminescence, indicating the broad scope of scientific research applications for these chemical structures (Liang-cai Yu et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBRZKHLYQTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619399 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648917-79-7 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)